molecular formula C30H52O4 B1676687 Mollugogenol A CAS No. 22550-76-1

Mollugogenol A

Cat. No. B1676687
CAS RN: 22550-76-1
M. Wt: 476.7 g/mol
InChI Key: USLXSBTYECTZSS-HAYDXIIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mollugogenol A is a Gammacerane derived from Mollugo pentaphylla . It is an antifungal saponin that exhibits spermatocidal activity by damaging the sperm membrane through increased lipid peroxidation .


Molecular Structure Analysis

Mollugogenol A has a chemical formula of C30H52O4 . Its exact mass is 476.39 and its molecular weight is 476.740 . The elemental analysis shows that it contains Carbon (75.58%), Hydrogen (10.99%), and Oxygen (13.42%) . The InChi Key is USLXSBTYECTZSS-HAYDXIIZSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of Mollugogenol A are not extensively documented in the literature. It is known to be a solid powder and is soluble in DMSO . More research is needed to fully understand its physical and chemical properties .

Scientific Research Applications

Antifungal Properties

Mollugogenol A, isolated from the aerial parts of Mollugo pentaphylla, has demonstrated notable antifungal properties. This compound was established using various spectroscopic methods (Hamburger et al., 1989).

Spermicidal Activity

Mollugogenol A, identified in the ethyl acetate fraction of Mollugo pentaphylla, exhibits significant spermicidal effects. This activity is associated with its antifungal properties, demonstrating a potential for dual applications (Rajasekaran et al., 1993).

Neuroprotective Effects

Research on mollugin, a bioactive phytochemical related to Mollugogenol A, indicates its potential as a neuroprotective agent. Studies show its efficacy against glutamate-induced neurotoxicity and oxidative stress in mouse hippocampal cells (Jeong et al., 2011).

Enhancing Bone Regeneration

Mollugin has been found to enhance the osteogenic action of BMP-2, a protein essential for bone regeneration. This indicates its potential in promoting bone health and healing (Moon et al., 2017).

Anticancer Potential

Studies on mollugin show its ability to induce apoptosis and autophagy in cancer cells, suggesting its potential as an anticancer agent. The involvement of key signaling pathways such as PI3K/AKT/mTOR/p70S6K and ERK has been noted in this context (Zhang et al., 2014).

Anti-inflammatory Action

Mollugin's anti-inflammatory action has been observed in human colonic epithelial cells. This suggests its potential application in treating inflammatory diseases like arthritis and uteritis (Kim et al., 2009).

Inhibiting HER2-Overexpressing Cancer Cells

Mollugin has shown inhibitory effects on HER2-overexpressing cancer cell proliferation. This finding is significant for potential treatments of breast and ovarian cancers with HER2 overexpression (Do et al., 2013).

Safety And Hazards

Mollugogenol A is intended for research use only, not for human or veterinary use . It is shipped under ambient temperature as a non-hazardous chemical . It should be stored in a dry, dark place at 0 - 4 C for short term or -20 C for long term . More research is needed to fully understand its safety and hazards .

properties

IUPAC Name

(3R,3aS,4S,5aR,5bR,7S,7aR,9S,11aR,11bR,13aR,13bR)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-25(2)22(33)12-14-28(6)21-10-9-20-27(5)13-11-17(26(3,4)34)23(27)18(31)15-29(20,7)30(21,8)16-19(32)24(25)28/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19+,20-,21-,22+,23-,24+,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLXSBTYECTZSS-HAYDXIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1C(CC3(C2CCC4C3(CC(C5C4(CCC5C(C)(C)O)C)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]1[C@H](C[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945203
Record name Hopane-3,6,16,22-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mollugogenol A

CAS RN

22550-76-1
Record name Mollugogenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022550761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopane-3,6,16,22-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
AK Barua, SK Banerjee, CD Gupta, K Basu, L Bose… - Phytochemistry, 1980 - Elsevier
The isolation of two new triterpenes, spergulagenic acid [l-3] and spergulagenin-A[4-111, has been reported earlier from this laboratory. Another new triterpenoid sapogenin called …
Number of citations: 7 www.sciencedirect.com
M Rajasekaran, AGR Nair, WJG Hellstrom, SC Sikka - Contraception, 1993 - Elsevier
… In summary, this plant product (mollugogenol-A) appears to have merit as an intravaginal contraceptive with antifungal properties. Further studies are in progress to establish the …
Number of citations: 50 www.sciencedirect.com
P Chakrabarti - Tetrahedron, 1969 - Elsevier
… Thus the presence of a hydroxyisopropyl group in mollugogenol A has been established from NMR and mass spectral data. Mollugogenol A may, therefore, be a triterpene of either …
Number of citations: 19 www.sciencedirect.com
M Hamburger, G Dudan, AGR Nair, R Jayaprakasam… - Phytochemistry, 1989 - Elsevier
… antifungal compound was isolated from the aerial parts of Mollugo pentaphylla and identified as mollugogenol A, along with the inactive major triterpenoid mollugogenol B. The …
Number of citations: 35 www.sciencedirect.com
G Brahmachari, D Chatterjee - Fitoterapia, 2002 - Elsevier
… yielded a new hopane triterpenoid characterized as 6α-acetoxy-16β,22-dihydroxy-3-ketoisohopane, along with the known 3β,6α,16β,22-tetrahydroxyisohopane (mollugogenol A). The …
Number of citations: 22 www.sciencedirect.com
M Kumar Choudhury - Phytochemistry, 1976 - ui.adsabs.harvard.edu
Stereochemistry of mollugogenol-A and mollugogenol-E, the triterpenoid sapogenols from Mollugo hirta - NASA/ADS … Stereochemistry of mollugogenol-A and mollugogenol-E, the …
Number of citations: 7 ui.adsabs.harvard.edu
A Patra, AK Mitra, TK Chatterjee… - Organic Magnetic …, 1981 - Wiley Online Library
… The carbon-13 NMR spectra of the novel rearranged hopanes, spergnlagenin-A and related triterpenoids, and 2la-Hopanes, mollugogenol-A, mollugogenol-G diacetate and related …
Number of citations: 15 onlinelibrary.wiley.com
A Endale, B Kammerer, T Gebre-Mariam… - … of Chromatography A, 2005 - Elsevier
… and saponins of Glinus lotoides and mollugogenol A and B. … lotoides consist of the same aglycon, mollugogenol A, which … lotoides are derivatives of the same aglycon, mollugogenol A, …
Number of citations: 36 www.sciencedirect.com
JX WANG - Chinese Traditional and Herbal Drugs, 2020 - pesquisa.bvsalud.org
… -[α-L-rhamnopyranosy1 (1→ 2)-α-L-arabinopyranosyl]-28-O-[β-D-glucopyranosyl (1→ 6)-β-D-glucopyranosyl] oleanolic acid (2), raddeanoside R8 (3), raddeanin A (4), mollugogenol A (…
Number of citations: 2 pesquisa.bvsalud.org
A Mollugogenol - Fitoterapia, 2002
Number of citations: 0

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